molecular formula C21H21N3OS B2841232 2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 536704-97-9

2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one

Cat. No.: B2841232
CAS No.: 536704-97-9
M. Wt: 363.48
InChI Key: JSMSFABWPBPGNR-UHFFFAOYSA-N
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Description

2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a pyrimidoindole derivative characterized by a bicyclic fused-ring system. The compound features a butan-2-ylsulfanyl substituent at position 2 and a 4-methylphenyl group at position 3 of the pyrimidoindole scaffold.

Properties

IUPAC Name

2-butan-2-ylsulfanyl-3-(4-methylphenyl)-5H-pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3OS/c1-4-14(3)26-21-23-18-16-7-5-6-8-17(16)22-19(18)20(25)24(21)15-11-9-13(2)10-12-15/h5-12,14,22H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSMSFABWPBPGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC1=NC2=C(C(=O)N1C3=CC=C(C=C3)C)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidoindole core, followed by the introduction of the sec-butylthio and p-tolyl groups. Common reaction conditions include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of thiols or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce thiols.

Scientific Research Applications

The compound is primarily investigated for its antimalarial properties , along with potential applications in other therapeutic areas.

Antimalarial Activity

Research indicates that derivatives of pyrimidine compounds, including this one, exhibit significant antimalarial effects. The proposed mechanism involves:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : This enzyme is crucial for pyrimidine biosynthesis in the malaria parasite Plasmodium falciparum. By inhibiting DHODH, the compound disrupts nucleic acid replication essential for the parasite's survival .
  • Interaction with Serotonin Receptors : Some studies suggest that similar compounds may act as agonists for serotonin receptors (e.g., 5-HT2C), which could influence neurotransmission and inflammation associated with malaria .

Summary of Antimalarial Studies

A series of in vitro studies have evaluated the efficacy of this compound against Plasmodium falciparum. The findings are summarized in the following table:

StudyCompoundActivityIC50 (µg/mL)
12-(butan-2-ylsulfanyl)-3-methyl...Antimalarial0.014 - 5.87
2Similar pyrimidinesDHODH InhibitionSub-micromolar

These results indicate that the compound exhibits moderate to high antimalarial activity with low cytotoxicity towards human cell lines .

Other Potential Applications

Beyond antimalarial activity, the compound has been identified as a potential immunomodulator . It has been shown to stimulate Toll-like receptor 4 (TLR4) in human and mouse cells, activating the NFκB pathway, which plays a critical role in immune response . This suggests possible applications in enhancing innate immunity or developing vaccines.

Case Studies and Experimental Data

Several experimental studies have documented the biological activity of this compound:

  • Antimalarial Efficacy : In vitro studies demonstrated that derivatives showed IC50 values ranging from 0.014 to 5.87 µg/mL against Plasmodium falciparum, indicating strong antimalarial potential.
  • Immunological Studies : A study highlighted that modifications of pyrimido[5,4-b]indoles could serve as potent NFκB activators, suggesting their role in immune modulation .

Mechanism of Action

The mechanism of action of 2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their function. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation in tissues. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Sulfur Substituent Aromatic/Position 3 Substituent Molecular Weight (g/mol) Notable Properties/Activities References
Target Compound Butan-2-ylsulfanyl 4-methylphenyl ~422 (estimated) Moderate lipophilicity (inferred) -
3-(3-methoxyphenyl)-2-propan-2-ylsulfanyl analog Propan-2-ylsulfanyl 3-methoxyphenyl - Electron-rich aromatic system
3-(4-chlorophenyl)-2-phenacylsulfanyl analog Phenacylsulfanyl 4-chlorophenyl 445.9 High XLogP3 (5.9), enhanced membrane affinity
BA93277 (CAS 888437-62-5) 2-(dihydroindol-1-yl)ethyl 3,4-dimethoxyphenyl 512.58 Research availability, polar substituents
3-(4-methylphenyl)-2-[(4-methylbenzyl)sulfanyl] (4-methylbenzyl)sulfanyl 4-methylphenyl - Steric bulk from benzyl group
2-(azepan-1-yl-2-oxoethyl)sulfanyl analog Azepan-1-yl-2-oxoethyl Phenyl 448.5 Hydrogen bond acceptor count: 5

Key Observations

Substituent Effects on Lipophilicity and Bioavailability

  • Sulfur Substituents: The butan-2-ylsulfanyl group in the target compound provides intermediate lipophilicity compared to shorter chains (e.g., propan-2-ylsulfanyl in ) or bulkier groups (e.g., benzylsulfanyl in ).
  • Aromatic Substituents : The 4-methylphenyl group offers moderate electron-donating effects and lower polarity compared to electron-withdrawing groups (e.g., 4-chlorophenyl in ) or polar substituents (e.g., 3,4-dimethoxyphenyl in ). This balance may optimize interactions with hydrophobic binding pockets in biological targets.

Biological Activity

The compound 2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a member of the pyrimidoindole family, which has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C15H17N3OS
  • Molecular Weight : 287.4 g/mol
  • IUPAC Name : 2-butan-2-ylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one

Biological Activity Overview

The biological activity of 2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one has been investigated in various studies highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research has indicated that derivatives of pyrimido[5,4-b]indoles exhibit significant antimicrobial properties. In particular, compounds within this class have been tested against various bacterial strains and shown to inhibit biofilm formation. A study screened a library of small molecules for Salmonella biofilm inhibitors and identified several promising candidates that included pyrimidoindole derivatives .

Anticancer Potential

The anticancer properties of pyrimidoindoles have been well-documented. For instance, certain derivatives have demonstrated the ability to induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The mechanism involves the modulation of signaling pathways that control cell survival and death .

Case Studies

  • Salmonella Biofilm Inhibition
    • A study conducted by researchers aimed at identifying compounds that could inhibit Salmonella biofilms found that specific pyrimidoindole derivatives were effective at preventing biofilm formation without affecting planktonic growth. This characteristic is crucial for reducing antibiotic resistance development .
  • Cancer Cell Line Studies
    • In vitro studies on various cancer cell lines have shown that compounds similar to 2-(butan-2-ylsulfanyl)-3-(4-methylphenyl)-3H,4H,5H-pyrimido[5,4-b]indol-4-one can significantly reduce cell viability through apoptosis induction. The studies utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in cellular processes critical for pathogen survival.
  • Apoptosis Induction : By activating caspases and other apoptotic factors, it can promote programmed cell death in cancer cells.
  • Biofilm Disruption : The ability to disrupt biofilms makes it a candidate for treating infections resistant to conventional antibiotics.

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